N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide is a synthetic benzamide derivative featuring a tetrahydroisoquinoline core acetylated at the 2-position and substituted with a 2-chloro-4-fluorobenzamide group at the 7-position. The chloro and fluoro substituents on the benzamide moiety enhance lipophilicity and electronic properties, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-chloro-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-11(23)22-7-6-12-2-4-15(8-13(12)10-22)21-18(24)16-5-3-14(20)9-17(16)19/h2-5,8-9H,6-7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJQEWMAGIQCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure. The acetylation of the tetrahydroisoquinoline core is then carried out using acetic anhydride in the presence of a base such as pyridine.
The final step involves the coupling of the acetylated tetrahydroisoquinoline with 2-chloro-4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and acetylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The chloro and fluoro substituents on the benzamide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. For example, in cancer research, it may inhibit enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Core Structure Variations :
- The target compound’s benzamide scaffold differs from the sulfonamide-pyrimidine hybrid in 5d . Benzamides typically exhibit planar rigidity, favoring π-π stacking interactions, while sulfonamides offer stronger hydrogen-bonding capabilities due to their sulfonyl group.
- Compound 7a retains a benzamide core but incorporates bulkier iodine and additional fluorine substituents, which may increase steric hindrance and polarizability compared to the target compound’s chloro-fluoro motif .
Synthetic Efficiency: The microwave-assisted synthesis of 5d achieved a low yield (19.2%), highlighting challenges in coupling tetrahydroisoquinoline derivatives with heterocyclic systems under high-temperature conditions .
In contrast, 7a’s 4-iodo substituent introduces significant steric bulk and higher molecular weight, which may limit bioavailability . Acetylation: The acetyl group on the tetrahydroisoquinoline core in the target compound and 5d may enhance metabolic stability by reducing oxidative degradation compared to non-acetylated analogs .
Implications for Drug Design
- Bioisosteric Replacements : Replacing the benzamide group in the target compound with a sulfonamide (as in 5d) could modulate target selectivity or solubility but may require optimization to address synthetic yield challenges .
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 346.8 g/mol. The presence of halogen substituents (chlorine and fluorine) is significant as they can enhance the compound's reactivity and biological activity. The tetrahydroisoquinoline core contributes to its pharmacological properties, making it a subject of interest for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.8 g/mol |
| Structural Features | Tetrahydroisoquinoline core with chloro and fluoro substituents |
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. The halogen substitutions are thought to modulate binding affinity and selectivity towards these targets.
Pharmacological Studies
- Neuroprotective Effects : Some studies have shown that tetrahydroisoquinoline derivatives can exhibit neuroprotective properties by modulating apoptotic pathways. For example, related compounds have been demonstrated to influence caspase activity in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
- Cancer Research : Benzamide derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation. Preliminary findings suggest that this compound may possess similar inhibitory effects on RET kinase activity, which is crucial for certain types of cancers .
Study 1: Neurotoxicity Assessment
A study focusing on the neurotoxic effects of related tetrahydroisoquinoline compounds found that they could induce apoptosis in dopaminergic neurons at higher concentrations. This highlights the importance of dosage in determining the biological effects of such compounds .
Study 2: Kinase Inhibition
In a series of experiments evaluating benzamide derivatives as RET kinase inhibitors, compounds structurally similar to this compound showed moderate to high potency in inhibiting cell proliferation driven by RET mutations . These findings suggest potential therapeutic avenues for targeting RET-driven cancers.
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Functionalize the tetrahydroisoquinoline scaffold using acetylation at the 2-position. This may involve reaction with acetyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2 : Coupling the acetylated tetrahydroisoquinoline intermediate with 2-chloro-4-fluorobenzoic acid via amide bond formation. A carbodiimide coupling agent (e.g., EDC/HOBt) in DMF or THF is typically used .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation using NMR and LC-MS .
Q. How can spectroscopic methods (e.g., IR, MS) confirm the structural integrity of this compound?
- IR Spectroscopy : Validate the presence of key functional groups:
- Amide C=O stretch (~1650–1680 cm⁻¹) .
- Aromatic C-F stretch (~1250 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the amide coupling step?
- Parameter Screening : Test solvents (DMF vs. THF), bases (DIPEA vs. pyridine), and coupling agents (EDC vs. DCC). For instance, DMF improves solubility of aromatic intermediates, while DIPEA reduces side reactions .
- Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify optimal reaction time (e.g., 12–24 hours).
- Yield Improvement : Use activated esters (e.g., HATU) for sterically hindered substrates, achieving yields >75% .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Bioassay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., 10 µM concentration, 48-hour incubation).
- SAR Analysis : Compare substituent effects (e.g., 4-fluoro vs. 4-chloro on benzamide) to isolate structural determinants of activity. For example, fluorination at the 4-position may enhance membrane permeability .
- Computational Validation : Use molecular docking to correlate activity with binding affinity to target proteins (e.g., kinases or GPCRs) .
Q. How to analyze conflicting solubility data in different solvent systems?
- Solubility Profiling : Measure solubility in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy. For example, poor aqueous solubility (<10 µM) may necessitate formulation with cyclodextrins or liposomal encapsulation .
- Thermodynamic Analysis : Calculate logP (e.g., ~2.5 via ChemDraw) to predict partitioning behavior. Experimental logP can be validated using shake-flask methods .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
